![molecular formula C18H13BrN4OS B2937430 6-(4-氯苯甲酰)-2-(4-氯苯基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶 CAS No. 1111982-54-7](/img/structure/B2937430.png)
6-(4-氯苯甲酰)-2-(4-氯苯基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .
Synthesis Analysis
In general, pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring, bearing different aromatic moieties, through different linkages are designed and synthesized as FLT3 inhibitors . All of the newly synthesized compounds are evaluated for their cytotoxicity on 60-NCI cell lines .Molecular Structure Analysis
The pyrazolo[3,4-d]pyrimidine scaffold is a fused nitrogen-containing heterocycle and is an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis
The pyrazolo[3,4-d]pyrimidine scaffold is often used in the development of kinase inhibitors to treat a range of diseases, including cancer . The molecules can mimic hinge region binding interactions in kinase active sites .科学研究应用
合成和抗菌评估
Abdelghani 等人 (2017) 进行的一项研究探索了新的嘧啶和缩合嘧啶衍生物的合成,包括与 6-(4-氯苯甲酰)-2-(4-氯苯基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶在结构上相关的化合物。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的抗菌活性,突出了它们在开发新的抗菌剂方面的潜力 (Abdelghani 等人,2017 年)。
抗菌特性
Cieplik 等人 (2008) 合成了 1,2,3-芳基-1,2,3,4-四氢吡啶并[4,5-d]嘧啶衍生物并评估了它们的抗菌特性。通过修饰化学结构,他们观察到对选定细菌菌株的生物活性增强。这表明此类化合物(包括与所讨论化合物在结构上相似的化合物)在抗菌应用中的潜力 (Cieplik 等人,2008 年)。
四氢嘧啶衍生物的抗菌活性
Akbari 等人 (2008) 对合成新的四氢嘧啶-2-硫酮及其噻唑并[3,2-a]嘧啶衍生物(包括类似于 6-(4-氯苯甲酰)-2-(4-氯苯基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶的化合物)的研究表明,其中一些化合物对细菌和真菌的生长表现出显着的抑制作用。这强调了此类衍生物在抗菌药物开发中的潜力 (Akbari 等人,2008 年)。
非线性光学特性
Hussain 等人 (2020) 对硫代嘧啶衍生物(包括与 6-(4-氯苯甲酰)-2-(4-氯苯基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶在结构上相关的化合物)的结构参数、电子、线性和非线性光学特性进行的研究突出了这些化合物的显着非线性光学 (NLO) 特性。他们的研究结果表明在医学和非线性光学领域具有潜在应用,特别是对于光电高科技应用 (Hussain 等人,2020 年)。
作用机制
Target of Action
The primary target of this compound is FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . It is present in both normal and malignant lymphohematopoietic cells and is one of the most frequently altered genes in acute myeloid leukemia .
Mode of Action
The compound interacts with its target, FLT3, by inhibiting its activity . This inhibition disrupts the signaling pathways mediated by FLT3, leading to changes in cellular processes such as cell growth and differentiation .
Biochemical Pathways
The inhibition of FLT3 affects several biochemical pathways. FLT3 is involved in the regulation of cell proliferation and survival, and its inhibition can lead to the suppression of these processes . This can result in the reduction of cancer cell growth and the induction of apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This can lead to a decrease in tumor size and potentially contribute to the treatment of diseases such as acute myeloid leukemia .
未来方向
属性
IUPAC Name |
3-(4-bromophenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4OS/c19-14-8-6-13(7-9-14)17-21-16(24-22-17)12-25-18-20-10-11-23(18)15-4-2-1-3-5-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVBQJFFSYQXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。